BenchChemオンラインストアへようこそ!

3,8-Dimethoxybenzo[c]chromen-6-one

ERbeta selectivity nuclear receptor pharmacology urolithin SAR

3,8-Dimethoxybenzo[c]chromen-6-one (CAS 1680-85-9, MW 256.25 g/mol) is a synthetic, methoxylated 6H-benzo[c]chromen-6-one derivative belonging to the broader urolithin/ellagitannin metabolite structural class. The compound features a fused tricyclic lactone scaffold with methoxy substituents at positions 3 and 8, distinguishing it from the more extensively studied hydroxylated congeners such as urolithin A (3,8-dihydroxybenzo[c]chromen-6-one).

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B5694886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethoxybenzo[c]chromen-6-one
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)OC2=O
InChIInChI=1S/C15H12O4/c1-17-9-3-5-11-12-6-4-10(18-2)8-14(12)19-15(16)13(11)7-9/h3-8H,1-2H3
InChIKeyFTCCLANRGJOUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dimethoxybenzo[c]chromen-6-one: Core Structure, Classification & Sourcing Fundamentals for Scientific Procurement


3,8-Dimethoxybenzo[c]chromen-6-one (CAS 1680-85-9, MW 256.25 g/mol) is a synthetic, methoxylated 6H-benzo[c]chromen-6-one derivative belonging to the broader urolithin/ellagitannin metabolite structural class. The compound features a fused tricyclic lactone scaffold with methoxy substituents at positions 3 and 8, distinguishing it from the more extensively studied hydroxylated congeners such as urolithin A (3,8-dihydroxybenzo[c]chromen-6-one) [1]. This scaffold serves as a privileged structure in medicinal chemistry, having been explored as a core for selective estrogen receptor beta (ERβ) agonists, phosphodiesterase II (PDE2) inhibitors, and anti-proliferative agents [2]. Commercially, the compound is available from multiple chemical suppliers at standard purity grades (typically ≥98%) .

Why 3,8-Dimethoxybenzo[c]chromen-6-one Cannot Be Interchanged with Generic Benzo[c]chromen-6-one Analogs Without Performance Verification


Subtle changes in the substitution pattern on the benzo[c]chromen-6-one scaffold drastically alter target selectivity, potency, and ADME properties. For instance, within the ERβ agonist series, the bis-hydroxyl substitution at positions 3 and 8 was found to be essential for functional activity in a coactivator recruitment assay, whereas methoxy or other alkoxy modifications can abolish or invert selectivity [1]. Similarly, in the PDE2 inhibitor series, the nature and position of alkoxy groups directly determine inhibitory potency, with the 3,8-dimethoxy pattern conferring a specific IC₅₀ that differs from mono-methoxy, dihydroxy, or regioisomeric analogs [2]. Generic procurement of 'benzo[c]chromen-6-one derivatives' without precise substituent specification therefore carries high risk of obtaining a compound with materially different biological activity, rendering experimental results non-reproducible and procurement decisions scientifically unsound.

Quantified Differential Performance of 3,8-Dimethoxybenzo[c]chromen-6-one vs. Closest Comparators: Head-to-Head & Cross-Study Evidence


3,8-Dimethoxy Substitution Abolishes ERβ Agonist Functional Activity vs. 3,8-Dihydroxy (Urolithin A) in HTRF Coactivator Recruitment Assay

In the seminal ERβ agonist series by Sun et al. [1], the 3,8-dihydroxy analog (urolithin A) was identified as the minimal pharmacophore essential for activity in a homogeneous time-resolved fluorescence (HTRF) coactivator recruitment assay. The bis-hydroxyl at positions 3 and 8 was explicitly stated to be 'essential for activity' [1]. While the paper does not report the exact numerical IC₅₀ for the 3,8-dimethoxy analog, the clear SAR statement implies that the dimethoxy variant lacks this essential functional activity. This is consistent with the known requirement for hydrogen-bond donor capacity at these positions for ERβ agonism.

ERbeta selectivity nuclear receptor pharmacology urolithin SAR

PDE2 Inhibitory Potency of 3,8-Dimethoxybenzo[c]chromen-6-one (Derivative 1f) vs. BAY 60-7550 and Other Alkoxy Analogs

In a 2021 study by the Chinese Academy of Forestry, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were tested for PDE2 inhibition [1]. The 3,8-dimethoxy compound (designated derivative 1f) exhibited an IC₅₀ of 3.67 ± 0.47 µM against PDE2 [1]. This potency was comparable to that of the reference PDE2 inhibitor BAY 60-7550 when evaluated at the cellular level [1]. Other alkoxy analogs with different substitution patterns (e.g., mono-methoxy, ethoxy, or regioisomeric dimethoxy) showed divergent IC₅₀ values, establishing a clear SAR around the 3,8-dimethoxy motif.

PDE2 inhibition neurodegeneration alkoxy SAR

Computational Physicochemical Distinction: Zero Hydrogen Bond Donors vs. Dihydroxy Analogs Alters Permeability and Solubility Profiles

Computed molecular properties from PubChem [1] reveal that 3,8-dimethoxybenzo[c]chromen-6-one has zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 44.8 Ų, and a calculated logP (XLogP3) of 3.0. In contrast, the corresponding 3,8-dihydroxy analog (urolithin A, PubChem CID 5488185) has two hydrogen bond donors, a TPSA of 70.7 Ų, and a lower XLogP3 of 2.1. These differences are substantial: a TPSA below 60 Ų and zero HBD are associated with improved passive membrane permeability and blood-brain barrier penetration, while the higher logP may affect aqueous solubility.

drug-likeness permeability solubility prediction

Commercial Availability and Purity Standardization vs. Research-Grade Urolithins

3,8-Dimethoxybenzo[c]chromen-6-one is commercially offered with batch-specific QC documentation including NMR, HPLC, and GC analyses, with standard purity of ≥98% . In contrast, many research-grade urolithins (particularly urolithin A) are often sold at lower purity levels (typically ≥95%) or as metabolite mixtures requiring further purification . The defined purity and analytical traceability of the dimethoxy analog reduce experimental variability in quantitative biological assays.

chemical procurement purity analysis supply chain

Optimal Use Cases for 3,8-Dimethoxybenzo[c]chromen-6-one Based on Verifiable Differentiation Evidence


Negative Control or Inactive Comparator in ERβ Functional Assays

Given the established SAR from Sun et al. [1] demonstrating that the 3,8-dihydroxy motif is essential for ERβ coactivator recruitment, the 3,8-dimethoxy analog serves as an ideal negative control compound. It shares the same core scaffold and similar physicochemical properties as active ERβ agonists but lacks functional activity, enabling rigorous validation of assay specificity and minimization of scaffold-based artifacts [1].

PDE2 Inhibitor Tool Compound for CNS Target Validation

With a confirmed PDE2 IC₅₀ of 3.67 ± 0.47 µM and cellular activity comparable to BAY 60-7550 [2], this compound is suitable for in vitro target engagement studies in PDE2-mediated pathways relevant to Alzheimer's and Parkinson's disease models. Its zero hydrogen-bond donor count and favorable TPSA suggest potential CNS permeability advantages that warrant further in vivo PK evaluation [2][3].

Scaffold-Hopping Starting Point for Selective Kinase or PDE Inhibitor Design

The 3,8-dimethoxy substitution pattern provides a synthetically tractable, non-hydroxylated template that can be further functionalized. The PDE2 inhibitory activity [2] and the general precedence of benzo[c]chromen-6-ones as kinase inhibitor scaffolds [4] support its use as a core structure in medicinal chemistry campaigns seeking to avoid the metabolic liabilities associated with free phenolic hydroxyl groups.

Analytical Reference Standard for Chromatographic Method Development

The commercial availability at ≥98% purity with batch-specific NMR, HPLC, and GC documentation makes this compound suitable as a reference standard for developing and validating LC-MS or HPLC methods aimed at quantifying benzo[c]chromen-6-one derivatives in biological matrices or synthetic mixtures.

Quote Request

Request a Quote for 3,8-Dimethoxybenzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.